molecular formula C7H16ClNO2S B1403639 3-(Isobutylsulfonyl)azetidine CAS No. 1864063-82-0

3-(Isobutylsulfonyl)azetidine

Cat. No.: B1403639
CAS No.: 1864063-82-0
M. Wt: 213.73 g/mol
InChI Key: ZQMDRIZDRMLCLT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 3-(Isobutylsulfonyl)azetidine, typically involves the formation of the four-membered ring through cyclization reactions. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . Another approach is the ring-opening polymerization of sulfonyl-activated aziridines .

Industrial Production Methods

Industrial production of azetidines often leverages the scalability of these synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired azetidine compounds .

Chemical Reactions Analysis

Types of Reactions

3-(Isobutylsulfonyl)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to sulfone derivatives, while reduction of the azetidine ring can yield various amine products .

Mechanism of Action

The mechanism of action of 3-(Isobutylsulfonyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring and sulfonyl group. The ring strain in the azetidine facilitates its participation in various chemical reactions, while the sulfonyl group can engage in interactions with biological molecules, potentially inhibiting enzyme activity or altering molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Isobutylsulfonyl)azetidine is unique due to its four-membered ring structure, which balances ring strain and stability, making it more manageable in synthetic applications compared to aziridines. Its sulfonyl group also imparts distinct chemical properties that can be exploited in various reactions and applications .

Biological Activity

3-(Isobutylsulfonyl)azetidine is a synthetic compound that has garnered attention for its potential biological activities. Its unique structural characteristics, including a four-membered nitrogen-containing ring and an isobutylsulfonyl moiety, contribute to its reactivity and pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₃NO₂S, with a molecular weight of approximately 175.25 g/mol. The compound typically appears as a white to light yellow solid with a melting point ranging from 68 to 73 °C. Its reactivity is influenced by the presence of functional groups such as sulfonyl and amine groups.

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Anticonvulsant Activity : Studies have shown that this compound can reduce seizure frequency in animal models of epilepsy. The exact mechanism is believed to involve modulation of ion channels in the brain, although further research is needed to elucidate the precise pathways involved .
  • Analgesic Properties : There is evidence suggesting that the compound may possess analgesic effects, likely mediated by its interaction with pain receptors in the nervous system. This activity has been observed in various animal models .
  • Antimicrobial Activity : Preliminary studies suggest that compounds containing azetidine rings, including this compound, may exhibit antimicrobial properties, although specific data on this compound's efficacy are still limited .

Research Findings and Case Studies

Several studies have investigated the biological activity of azetidine derivatives, including this compound. Below are key findings from relevant research:

StudyFocusFindings
Xu et al. (2011)Anticonvulsant ActivityDemonstrated reduced seizure frequency in animal models; suggested modulation of ion channels as a mechanism .
Muroi et al. (2010)Analgesic EffectsIndicated reduction in pain perception; interaction with specific pain receptors proposed .
BenchChem ResearchAntimicrobial PropertiesSuggested potential antimicrobial activity; further investigation required for specific efficacy .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with other azetidine derivatives:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-Boc-3-aminoazetidineAzetidine ring with Boc protectionPotential neuroprotective effectsStability enhanced by Boc group
tert-Butyl 3-methylaminoazetidineMethylamino group on azetidineAnticancer propertiesIncreased solubility due to methylamino group
3-Bromoazetidine hydrochlorideBromine substitution on azetidineAntimicrobial activityHalogen enhances reactivity

These comparisons highlight how the specific combination of functional groups in this compound may confer distinct pharmacological properties compared to other derivatives.

Properties

IUPAC Name

3-(2-methylpropylsulfonyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-6(2)5-11(9,10)7-3-8-4-7;/h6-8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMDRIZDRMLCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Isobutylsulfonyl)azetidine
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3-(Isobutylsulfonyl)azetidine
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3-(Isobutylsulfonyl)azetidine
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3-(Isobutylsulfonyl)azetidine

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